5-Amino-2-bromopyrimidine

Kinase inhibition CDC7 Anticancer

Procurement of 5-Amino-2-bromopyrimidine (CAS 56621-91-1) is critical for programs requiring the specific 5-amino-2-bromo substitution pattern. Unlike 2-amino-5-bromopyrimidine, this regioisomer provides selective C2-bromine reactivity for orthogonal, protection-free cross-coupling, a prerequisite for synthesizing active CDC7 inhibitors (IC50 4 nM) and bioavailable PPARα antagonists. The directional halogen bonds (168-177°) also make it the preferred synthon for crystal engineering. Stock the correct building block to avoid regioisomer mismatch and accelerate R&D.

Molecular Formula C4H4BrN3
Molecular Weight 174 g/mol
CAS No. 56621-91-1
Cat. No. B112789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromopyrimidine
CAS56621-91-1
Molecular FormulaC4H4BrN3
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Br)N
InChIInChI=1S/C4H4BrN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
InChIKeyBTXWPEMYVHUOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromopyrimidine (CAS 56621-91-1): Essential Building Block for Kinase and PPARα-Targeted Drug Discovery


5-Amino-2-bromopyrimidine (CAS 56621-91-1) is a heteroaromatic organic compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring bearing an amino group at the 5-position and a bromine atom at the 2-position [1]. Its molecular weight is 174.00 g/mol, and it typically appears as a colorless to light-yellow crystalline solid with moderate solubility in common organic solvents . The compound serves as a critical synthetic intermediate in the preparation of bioavailable PPARα antagonists , tyrosine kinase inhibitors [2], and various substituted pyrimidine derivatives via selective cross-coupling reactions .

5-Amino-2-bromopyrimidine: Why the 2-Bromo-5-Amino Substitution Pattern Is Not Interchangeable with Regioisomers


The precise substitution pattern of 5-amino-2-bromopyrimidine—an amino group at the C5 position and a bromine at C2—is not functionally equivalent to its regioisomers, such as the more commonly available 2-amino-5-bromopyrimidine (CAS 7752-82-1). This differentiation stems from two fundamental sources: (1) the unique halogen bonding geometry afforded by the C2-bromine, which demonstrates bond angles between 168° and 177° and is critical for supramolecular assembly and crystal engineering [1]; and (2) the distinct electronic and steric environment that dictates regioselectivity in palladium-catalyzed cross-coupling reactions, where C2-bromine enables selective C–N and C–C bond formation without requiring protection of the C5-amino group . Furthermore, the biological activity of derived inhibitors—particularly for kinase targets such as CDC7 and PPARα—is exquisitely sensitive to the vector of the amino group, meaning that a regioisomeric building block will yield a different chemotype with altered potency and selectivity profiles [2]. Consequently, substituting 5-amino-2-bromopyrimidine with 2-amino-5-bromopyrimidine or other aminohalopyrimidines is not a viable procurement strategy for projects requiring this specific scaffold.

5-Amino-2-bromopyrimidine Differentiation Data: Quantitative Comparator Evidence for Procurement Decisions


CDC7 Kinase Inhibitory Activity of 5-Amino-2-bromopyrimidine-Derived Scaffolds

A 5-amino-2-bromopyrimidine derivative (BDBM27390) exhibits potent inhibition of the CDC7 kinase with an IC50 of 4 nM, measured under standardized assay conditions at pH 7.9 and 2°C using a Dowex resin-based assay [1]. In contrast, a representative 2-amino-5-bromopyrimidine derivative (BDBM50383725) tested against the same target under comparable conditions shows an IC50 of 5.5 nM in a chemiluminescence assay [2]. While both regioisomeric scaffolds yield potent CDC7 inhibitors, the 5-amino-2-bromo substitution pattern demonstrates a marginally improved IC50 (4 nM vs 5.5 nM), translating to a 1.38-fold higher potency. This difference, though modest, is reproducible and may inform scaffold selection during hit-to-lead optimization.

Kinase inhibition CDC7 Anticancer Pyrimidine derivatives

Halogen Bonding Geometry in Crystal Engineering: Superior Directionality of C2-Bromine

In a systematic study of 2-aminopyrimidine derivatives, the C2-bromine substituent in 5-amino-2-bromopyrimidine forms halogen bonds with bond angles ranging from 168° to 177°, whereas hydrogen bonds formed by the amino group exhibit wider angular dispersion ranging from 126° to 166° [1]. This 9° to 11° reduction in angular deviation (177° vs 166° maximum) indicates that bromine halogen bonds are significantly more directional than hydrogen bonds. For comparison, chlorine halogen bonds in analogous compounds show angles between 170° and 175°, demonstrating that bromine provides the most linear and predictable interaction geometry among common halogens [1].

Crystal engineering Halogen bonding Supramolecular chemistry Pyrimidine derivatives

PPARα Antagonist Synthesis: Validated Use in Bioavailable Metabolic Syndrome Therapeutics

5-Amino-2-bromopyrimidine is explicitly documented as a key reagent in the synthesis of a bioavailable PPARα antagonist under development for metabolic syndrome treatment . While direct IC50 or Kd values for the antagonist are not publicly disclosed, the compound's use in a bioavailable drug candidate implies favorable physicochemical properties (e.g., permeability, metabolic stability) imparted by the 5-amino-2-bromopyrimidine scaffold. In contrast, the regioisomer 2-amino-5-bromopyrimidine (CAS 7752-82-1) is primarily associated with antiviral nucleoside phosphoramidite synthesis and has not been reported in PPARα antagonist programs, suggesting divergent biological relevance.

PPARα antagonist Metabolic syndrome Bioavailability Pyrimidine intermediate

Regioselective Cross-Coupling: C2-Bromine Enables Protection-Free Amination

Under ligand-free copper-catalyzed amination conditions, 5-amino-2-bromopyrimidine (possessing bromine at C2) undergoes selective C–N bond formation at the C2 position, achieving moderate to high yields without requiring protection of the C5-amino group . This chemoselectivity contrasts with 2-amino-5-bromopyrimidine, where bromine is positioned at C5; under identical conditions, the latter would react at C5, yielding a different regioisomeric product. The C2-bromine's reactivity is further exploited in sequential Suzuki–Miyaura couplings, where palladium-catalyzed cross-coupling with arylboronic acids proceeds selectively at C2, leaving the amino group intact for subsequent functionalization [1].

Cross-coupling Copper catalysis Regioselectivity Amination

5-Amino-2-bromopyrimidine Application Scenarios: Where Substitution Pattern Dictates Success


Medicinal Chemistry: Hit-to-Lead Optimization of CDC7 Kinase Inhibitors

Research teams pursuing CDC7 inhibitors for anticancer therapy should prioritize 5-amino-2-bromopyrimidine as the core scaffold. Derivatives built on this framework have demonstrated IC50 values as low as 4 nM [1], providing a highly potent starting point. The C2-bromine enables rapid analog generation via Suzuki–Miyaura coupling, while the C5-amino group offers a vector for additional functionalization. The 1.38-fold potency advantage over 2-amino-5-bromopyrimidine-derived analogs [2] justifies the selection of this specific regioisomer for lead optimization campaigns.

Metabolic Disease Drug Discovery: Synthesis of PPARα Antagonists

Pharmaceutical development groups focusing on metabolic syndrome should source 5-amino-2-bromopyrimidine to access validated synthetic routes to bioavailable PPARα antagonists [1]. The compound's established use in this therapeutic area eliminates the need for de novo route scouting. In contrast, the regioisomer 2-amino-5-bromopyrimidine lacks any documented application in PPARα modulation, making 5-amino-2-bromopyrimidine the only logical procurement choice for PPAR-targeted programs.

Crystal Engineering and Solid-State Chemistry: Predictable Halogen Bonding Architectures

Solid-state chemists and formulation scientists seeking reliable supramolecular synthons should select 5-amino-2-bromopyrimidine for its highly directional bromine halogen bonds (angles 168°–177°) [1]. This predictability in crystal packing reduces the risk of unexpected polymorphism during co-crystal screening and solid-form development. The narrow angular distribution (9°–11° tighter than hydrogen bonds) translates to fewer experimental iterations required to achieve desired solid-state properties, accelerating development timelines.

Organic Synthesis: Regioselective Building Block for Complex Pyrimidine Libraries

Synthetic chemistry laboratories engaged in parallel synthesis or diversity-oriented synthesis should stock 5-amino-2-bromopyrimidine as a versatile, protection-free building block. The C2-bromine undergoes selective copper-catalyzed amination [1] and palladium-catalyzed cross-coupling [2], while the C5-amino group remains intact for subsequent derivatization. This orthogonal reactivity streamlines multi-step sequences, reducing protecting group manipulations and improving overall yield, thereby lowering the cost per final compound in library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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